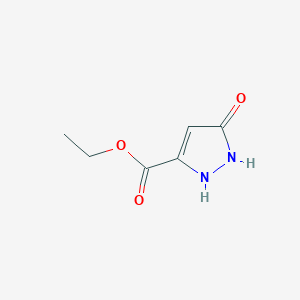
2,3-Difluoro-L-Phenylalanine
Übersicht
Beschreibung
2,3-Difluoro-L-Phenylalanine is a derivative of the amino acid phenylalanine, where two hydrogen atoms on the aromatic ring are replaced by fluorine atoms at the 2 and 3 positions. This modification imparts unique properties to the molecule, making it valuable for scientific research and various applications in chemistry, biology, and medicine.
Wirkmechanismus
Target of Action
2,3-Difluoro-L-Phenylalanine, also known as (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid, is a fluorinated aromatic amino acid . The primary targets of this compound are likely to be enzymes and proteins that interact with phenylalanine, given its structural similarity to this essential amino acid .
Mode of Action
The compound’s interaction with its targets is likely to involve binding to the active sites of enzymes or proteins where phenylalanine would normally bind . The presence of the fluorine atoms could alter the stability and reactivity of the molecules, potentially creating more stable protein folds .
Biochemical Pathways
The affected pathways would be those involving phenylalanine and its metabolic processes. This could include protein synthesis and various metabolic pathways where phenylalanine plays a role . The downstream effects would depend on the specific proteins or enzymes affected and could range from changes in metabolic activity to alterations in protein structure .
Pharmacokinetics
These could include absorption in the gut, distribution throughout the body via the bloodstream, metabolism in the liver, and excretion via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways affected. Potential effects could include changes in protein structure and function, alterations in metabolic activity, and potential therapeutic applications .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets or could affect its stability .
References: Fluorinated Aromatic Amino Acids and its Therapeutic Applications Phenylalanine: Uses, Interactions, Mechanism of Action - DrugBank Online
Biochemische Analyse
Biochemical Properties
2,3-Difluoro-L-Phenylalanine plays a significant role in biochemical reactions, particularly in the study of protein structure and function. The fluorine atoms enhance the stability of protein folds and serve as valuable analogues for investigating enzyme kinetics, protein-protein, and ligand-receptor interactions . This compound interacts with various enzymes and proteins, including phenylalanine hydroxylase and tyrosine phenol-lyase, influencing their activity and stability . The nature of these interactions often involves the formation of strong covalent bonds due to the high electronegativity of fluorine, which can alter the reactivity and stability of the molecules involved .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into proteins can enhance their stability and shelf life, which is particularly beneficial in therapeutic proteins and vaccine studies . Additionally, this compound can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluorine atoms in the molecule form strong covalent bonds with carbon, which can significantly impact the stability and reactivity of the molecules it interacts with . This compound can inhibit or activate enzymes by altering their active sites or by stabilizing specific protein conformations . Additionally, the presence of fluorine can influence the hydrophobicity and overall stability of proteins, thereby affecting their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors in its long-term effects on cellular function. Studies have shown that the incorporation of fluorinated amino acids into proteins can increase their stability and resistance to degradation . This enhanced stability is particularly beneficial in long-term in vitro and in vivo studies, where the consistent activity of the compound is required .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance the stability and activity of proteins without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as respiratory irritation, skin irritation, and eye irritation . It is essential to determine the optimal dosage to balance the beneficial effects with potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the phenylalanine, tyrosine, and tryptophan biosynthesis pathways . This compound interacts with enzymes such as phenylalanine hydroxylase and tyrosine phenol-lyase, influencing the metabolic flux and levels of metabolites . The presence of fluorine atoms can alter the reactivity and stability of these enzymes, thereby affecting the overall metabolic pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The fluorine atoms in the molecule can influence its localization and accumulation within cells, affecting its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The presence of fluorine atoms can influence the localization and stability of the compound within these compartments, thereby affecting its overall function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of L-Phenylalanine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile, with the temperature and reaction time carefully monitored to achieve the desired product.
Industrial Production Methods: Industrial production of 2,3-Difluoro-L-Phenylalanine may involve more scalable processes, such as continuous flow fluorination, which allows for better control over reaction parameters and yields. Enzymatic methods using fluorinase enzymes have also been explored for the selective introduction of fluorine atoms into organic molecules .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Difluoro-L-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenylalanine derivatives.
Substitution: Substituted phenylalanine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-L-Phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated peptides and proteins, enhancing their stability and bioavailability.
Biology: Incorporated into proteins to study protein folding, stability, and interactions due to its unique electronic properties.
Medicine: Investigated as a potential therapeutic agent and enzyme inhibitor, particularly in the development of drugs targeting specific enzymes and pathways.
Industry: Utilized in the production of fluorinated materials and imaging agents for positron emission tomography (PET) scans.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-L-Phenylalanine: Contains a single fluorine atom at the 2 position.
3-Fluoro-L-Phenylalanine: Contains a single fluorine atom at the 3 position.
4-Fluoro-L-Phenylalanine: Contains a single fluorine atom at the 4 position.
2,4-Difluoro-L-Phenylalanine: Contains fluorine atoms at the 2 and 4 positions.
Uniqueness: 2,3-Difluoro-L-Phenylalanine is unique due to the specific positioning of the fluorine atoms, which can lead to distinct electronic and steric effects compared to other fluorinated phenylalanines. This makes it particularly useful for studying the impact of fluorine substitution on protein structure and function .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(2,3-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUXKFDPNKLPHX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428101 | |
| Record name | 2,3-Difluoro-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266360-42-3 | |
| Record name | 2,3-Difluoro-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B1314320.png)












